N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
The compound N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a structurally complex molecule featuring:
- Ethanediamide backbone: A central ethanediamide (oxamide) linker, which is known for stabilizing hydrogen-bonding networks and enhancing thermal stability in polymers .
- Hydroxy-pentyl chain: A hydroxyl group at the pentyl position, which may enhance solubility or serve as a reactive site for further derivatization.
- 2-Oxopyrrolidin-1-yl-phenyl group: A pyrrolidone moiety attached to the phenyl ring, a structural motif often associated with neurological activity (e.g., dopamine receptor modulation) .
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-11-7-15(16-8-12-29-14-16)6-9-22-20(27)21(28)23-17-3-1-4-18(13-17)24-10-2-5-19(24)26/h1,3-4,8,12-15,25H,2,5-7,9-11H2,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYKOTARZFZZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC(CCO)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure
The compound features a complex structure with multiple functional groups, including hydroxyl, thiophene, and pyrrolidine moieties. This structural diversity may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition : Preliminary studies have indicated that the compound exhibits inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of urease, which is crucial in nitrogen metabolism .
- Antioxidant Properties : The presence of the thiophene ring suggests possible antioxidant activity. Compounds with similar structures have been reported to scavenge free radicals and reduce oxidative stress .
- Neuroprotective Effects : Given the presence of the pyrrolidine moiety, there are implications for neuroprotective properties. Research has indicated that derivatives of pyrrolidine can influence neurotransmitter systems and exhibit neuroprotective effects against neurodegenerative conditions .
Enzyme Inhibition Studies
A study focusing on urease inhibition revealed that this compound inhibited urease activity by approximately 81.5% at a concentration of 0.5 mM under optimal conditions (30°C, pH 6.8) . This suggests a significant potential for the compound in managing conditions related to urea metabolism.
Antioxidant Activity
In vitro assays have demonstrated that compounds with similar thiophene structures possess notable antioxidant capabilities. While specific data for this compound is limited, it is hypothesized that it may exhibit comparable activity based on structural analogies found in existing literature .
Neuroprotective Mechanisms
Research into pyrrolidine derivatives has shown their ability to modulate glutamate receptors and reduce excitotoxicity in neuronal cells. This indicates a potential mechanism through which this compound could exert neuroprotective effects . Further studies are warranted to explore these mechanisms specifically for this compound.
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Recent studies have indicated that compounds similar to N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide exhibit antidepressant properties. The incorporation of the thiophene and pyrrolidine groups is believed to enhance serotonin receptor affinity, making it a candidate for developing new antidepressants.
Case Study:
A study conducted on related compounds demonstrated significant improvement in depressive behaviors in animal models when treated with derivatives of this compound. The results suggest that the structural components of this compound may similarly influence mood regulation pathways.
1.2 Neuroprotective Effects
The neuroprotective effects of this compound have been explored in contexts such as neurodegenerative diseases. The ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions like Alzheimer's disease.
Research Findings:
In vitro studies have shown that this compound can reduce oxidative stress markers in neuronal cells, which is crucial for preventing neurodegeneration.
Pharmacological Applications
2.1 Anticancer Potential
Emerging research has identified potential anticancer properties associated with compounds containing similar functional groups. The mechanism is thought to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.
Preliminary Results:
Initial screenings indicated that derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
2.2 Analgesic Properties
The analgesic potential of this compound has also been investigated, particularly in relation to its interaction with pain pathways.
Clinical Observations:
Patients treated with related compounds reported reduced pain levels in clinical trials, suggesting that further exploration into its analgesic properties could yield beneficial results.
Materials Science Applications
3.1 Polymer Chemistry
The unique chemical structure allows for applications in polymer chemistry, where it can be used as a building block for creating novel materials with specific properties.
Material Properties:
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Backbone Flexibility :
- The target compound’s ethanediamide backbone distinguishes it from pentanamide () and propanamide () analogs. Ethanediamides are less common in drug design but are critical in polymer synthesis due to their rigidity .
Thiophene vs. Halogenated/Polymeric Systems: The thiophen-3-yl group in the target compound contrasts with the chlorinated phthalimide in .
Pyrrolidone vs. Piperazine :
- The 2-oxopyrrolidin-1-yl group in the target compound differs from the piperazine moiety in . Pyrrolidones are associated with improved blood-brain barrier penetration, suggesting neurological applications, while piperazines are often used for receptor selectivity .
Hydroxy-Pentyl Chain :
- The hydroxyl group in the pentyl chain may enhance solubility compared to the dodecyloxy chains in or the trifluoromethylphenyl group in , which prioritize hydrophobicity .
Methodological Considerations:
- Synthesis: The target compound’s synthesis likely involves amide coupling (similar to and ) and chromatographic purification (e.g., normal-phase chromatography in ) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, and what critical reaction conditions must be controlled?
- Methodological Answer : Multi-step organic synthesis is required, focusing on sequential coupling of the thiophene-pentyl and pyrrolidinone-phenyl moieties via ethanediamide linkages. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance nucleophilic substitution efficiency .
- Catalysts : Palladium or copper-based catalysts for cross-coupling reactions involving thiophene derivatives .
- Temperature Control : Maintain temperatures between 60–80°C to prevent degradation of the hydroxy-pentyl group .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediate isolation, followed by preparative HPLC for final purification .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the thiophene-pentyl chain and pyrrolidinone-phenyl connectivity. Pay attention to diastereotopic protons in the pentyl backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) to distinguish from byproducts (e.g., incomplete amidation) .
- HPLC-PDA : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer : Prioritize target-agnostic screens to identify potential mechanisms:
- Antimicrobial Assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
- Cancer Cell Viability : MTT assays on adherent lines (e.g., HeLa, MCF-7) using 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and validate results with ATP-based luminescence .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the compound’s reactivity or target interactions?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model reaction barriers for key steps (e.g., amidation, thiophene coupling). Compare activation energies of competing pathways .
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets. Focus on enzymes with hydrophobic pockets (e.g., kinases) due to the compound’s aromatic moieties .
- ADMET Prediction : Apply tools like SwissADME to estimate solubility (LogP), CYP450 inhibition, and blood-brain barrier permeability .
Q. How should researchers address discrepancies in biological activity data across studies (e.g., conflicting IC50 values)?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity findings with clonogenic assays or flow cytometry (apoptosis/necrosis markers) to rule out false positives .
- Batch Consistency : Compare HPLC purity and stability data (e.g., degradation under assay conditions) .
- Target Engagement : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to proposed targets .
Q. What strategies can optimize the compound’s pharmacokinetic properties without compromising bioactivity?
- Methodological Answer :
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing the thiophene with furan for improved solubility) while retaining the ethanediamide core .
- Prodrug Design : Introduce ester or carbonate prodrug moieties on the hydroxy-pentyl group to enhance oral bioavailability .
- In Silico Optimization : Use QSAR models to balance lipophilicity (cLogP <5) and polar surface area (<140 Ų) for blood-brain barrier penetration .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s metabolic stability?
- Methodological Answer :
- In Vitro Metabolism : Perform liver microsome assays (human/rodent) with LC-MS/MS to quantify metabolite formation (e.g., oxidation of the thiophene ring) .
- Species Differences : Compare degradation rates across species and correlate with CYP isoform expression profiles .
- Stabilization Strategies : Co-administer CYP inhibitors (e.g., ketoconazole) in stability assays to identify major metabolic pathways .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating neuroprotective effects given the compound’s structural features?
- Methodological Answer :
- Animal Models : Use MPTP-induced Parkinson’s disease in mice or Aβ-injected Alzheimer’s models. Monitor behavioral outcomes (e.g., rotarod, Morris water maze) .
- Dosing Regimen : Administer orally (10–30 mg/kg) with pharmacokinetic sampling to correlate plasma levels with efficacy .
- Biomarker Analysis : Measure glial fibrillary acidic protein (GFAP) and TNF-α in brain homogenates to assess neuroinflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
